molecular formula C13H22N4 B8464721 1,3-Imidazolidinediethanamine, 2-phenyl-

1,3-Imidazolidinediethanamine, 2-phenyl-

Cat. No. B8464721
M. Wt: 234.34 g/mol
InChI Key: VBDOBSPXYZKLRU-UHFFFAOYSA-N
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Patent
US08067641B2

Procedure details

This Example demonstrates the reduction of (3-cyanomethyl-2-phenyl -imidazolidin-1-yl)-acetonitrile (5) to intermediate 2-[3-(2-Amino-ethyl)-2-phenyl-imidazolidin-1-yl]-ethylamine (8). As shown in Scheme 9, intermediate (8) is treated with an acid to form a triethylenetetramine salt. The reduction is effected by LiAlH4, the acid used is hydrochloric acid and the tetrahydrochloride salt of triethylenetetramine is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1[CH2:8][CH2:7][N:6]([CH2:9][C:10]#[N:11])C1C1C=CC=CC=1)#[N:2].NCCN1CCN(CCN)C1C1C=CC=CC=1>>[NH2:2][CH2:1][CH2:3][NH:4][CH2:8][CH2:7][NH:6][CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CN1C(N(CC1)CC#N)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN1C(N(CC1)CCN)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN1C(N(CC1)CCN)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated with an acid

Outcomes

Product
Name
Type
product
Smiles
NCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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